3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical and Chemical Properties Analysis
The physical properties for “3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine” are as follows: Melting Point: 9 ºC, Boiling Point: 270-272 ºC, Density: 1.046 g/mL, Refractive Index: 1.5440 .Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Pyridine derivatives, including structures similar to 3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine, are explored for their roles in inhibiting cytochrome P450 isoforms. These enzymes are critical in drug metabolism, and selective inhibitors can help understand and mitigate drug-drug interactions. Khojasteh et al. (2011) reviewed the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms, emphasizing the importance of such compounds in pharmacokinetic research [Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011].
Heterocyclic Chemistry and Coordination Compounds
The chemistry of pyridine derivatives, including their coordination properties and biological activities, is a significant area of interest. Boča, Jameson, and Linert (2011) summarized the preparation, properties, and complex compounds of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related compounds, highlighting the vast potential for future research in this area [Boča, Jameson, & Linert, 2011].
Medicinal Chemistry and Biological Activities
Pyridine derivatives are extensively studied for their medicinal properties, including antifungal, antibacterial, analgesic, anticancer, and chemosensing applications. Research by Abu-Taweel et al. (2022) and Altaf et al. (2015) reviews the structural characterization, synthetic routes, and broad spectrum of biological activities of these compounds, supporting their potential in designing biologically active compounds and chemosensors [Abu-Taweel et al., 2022; Altaf et al., 2015].
Agrochemicals and Pesticides
The application of pyridine-based compounds extends into agrochemicals, where their role as fungicides, insecticides, and herbicides is crucial. Guan et al. (2016) discussed the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, indicating the efficiency of these compounds in developing novel lead compounds for agricultural use [Guan, Liu, Sun, Xie, & Wang, 2016].
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
3-[1-(2-azidoethyl)piperidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-16-15-7-9-17-8-2-1-5-12(17)11-4-3-6-14-10-11/h3-4,6,10,12H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGAYRFBUZJFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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